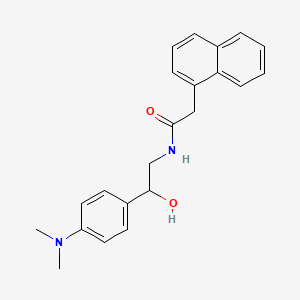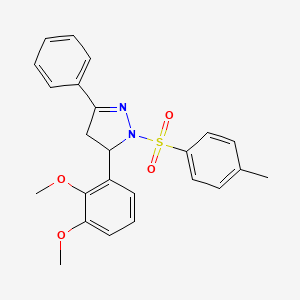![molecular formula C11H16N4 B2817682 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine CAS No. 1249633-89-3](/img/structure/B2817682.png)
1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine” is a compound that contains a benzimidazole core, which is a bicyclic heteroarene with a fused imidazole and benzene ring . It also has a dimethylaminoethyl group attached to it . Benzimidazole derivatives have been found to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzimidazole core with a dimethylaminoethyl group attached to it . The exact structure would depend on the specific positions of these groups on the benzimidazole core.
Chemical Reactions Analysis
Benzimidazole derivatives can participate in a variety of chemical reactions, including substitution reactions, due to the presence of the aromatic ring . The dimethylaminoethyl group could also potentially participate in reactions involving the nitrogen atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Benzimidazole derivatives are generally solid at room temperature . The presence of the dimethylaminoethyl group could potentially make the compound more soluble in polar solvents .
Scientific Research Applications
Chemistry and Properties of Benzimidazole Derivatives
Benzimidazole derivatives exhibit a wide range of chemical and physical properties due to their structural variability. These compounds and their complexes have been studied for their preparation procedures, spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity. This makes them of interest in various scientific research applications, including their potential use in medicinal chemistry and materials science (Boča, Jameson, & Linert, 2011).
Antitumor Activity
Benzimidazole derivatives have been reviewed for their antitumor activity, indicating their potential as anticancer agents. The structure-activity relationship of these compounds suggests their importance in the search for new antitumor drugs and the synthesis of compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Biological Impact of Benzimidazole Fungicides
Benzimidazoles are used as fungicides and anthelmintic drugs in agriculture and veterinary medicine, and for experimental use in cancer chemotherapy. Their mode of action has been elucidated as specific inhibitors of microtubule assembly, acting by binding to the tubulin molecule, which is crucial for understanding their biological impact and potential therapeutic applications (Davidse, 1986).
Therapeutic Potential
The therapeutic potential of benzimidazole derivatives spans across various pharmacological activities, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS stimulant or depressants roles. The core benzimidazole structure in many bioactive agents underscores its significance in drug design and development (Babbar, Swikriti, & Arora, 2020).
Mechanism of Action
The mechanism of action of “1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine” would depend on its specific biological activity. Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral activities . The mechanism of action could involve interactions with biological targets such as proteins or nucleic acids.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]benzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-14(2)5-6-15-8-13-10-7-9(12)3-4-11(10)15/h3-4,7-8H,5-6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOBSTTUHFWDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=NC2=C1C=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-Ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

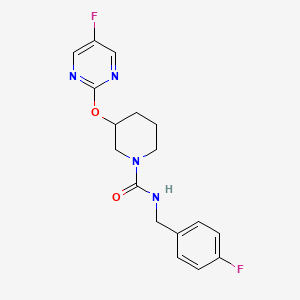
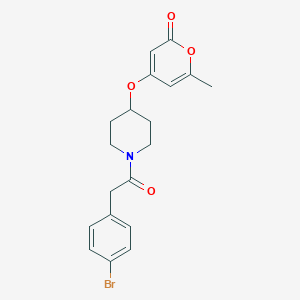

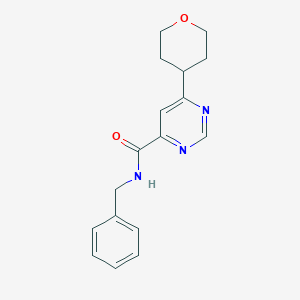
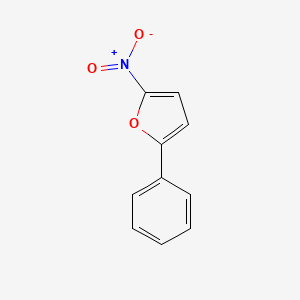
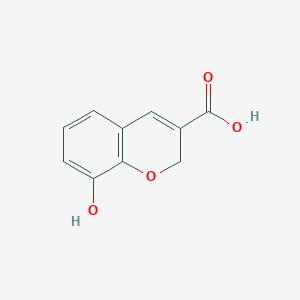

![3-(4-chlorophenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2817615.png)
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2817617.png)
